Chloromethanol

Description

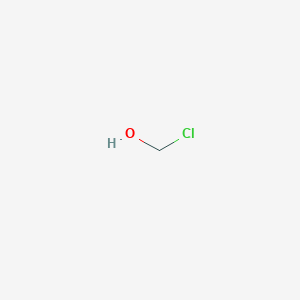

Structure

3D Structure

Properties

IUPAC Name |

chloromethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO/c2-1-3/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUPGIHTCQJCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456901 | |

| Record name | Methanol, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15454-33-8 | |

| Record name | Methanol, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Intermediate: A Technical Guide to the In-Situ Synthesis and Chemistry of Chloromethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanol (CH₂Cl(OH)) represents a significant, yet transient, intermediate in the chlorination of methanol (B129727). Its inherent instability precludes isolation under standard laboratory conditions, making direct synthesis and characterization exceptionally challenging. This technical guide provides an in-depth exploration of the in-situ generation of this compound from methanol and various chlorinating agents. It details the reaction pathways where this compound is a pivotal, short-lived species, leading to the formation of stable, industrially relevant compounds such as chloromethyl methyl ether (MOM-Cl). This document synthesizes available experimental and theoretical data, offering detailed reaction protocols, mechanistic insights, and safety considerations for handling the reactive systems that generate this elusive molecule.

Introduction: The Nature of this compound

This compound is a simple haloalkanol that has garnered interest due to its role as a reactive intermediate in organic synthesis.[1] Unlike its more stable isomer, 2-chloroethanol, the placement of the chlorine and hydroxyl groups on the same carbon atom renders this compound highly unstable. Theoretical studies suggest that while it can exist, it readily decomposes or reacts to form more stable products.[2][3][4] This guide focuses on the practical aspects of generating this compound in a reaction mixture and utilizing its reactivity for synthetic purposes.

Mechanistic Pathways of this compound Formation and Consumption

The direct reaction of methanol with chlorine gas is complex and can lead to a mixture of products. The initial step is believed to be the formation of methyl hypochlorite (B82951), which is itself unstable and can act as a precursor to this compound or decompose to formaldehyde (B43269).

A more controlled and synthetically useful approach to harnessing the reactivity of what would be this compound involves the reaction of methanol with formaldehyde and hydrogen chloride. This is the basis for the industrial synthesis of chloromethyl methyl ether, a widely used protecting group in organic synthesis.

Signaling Pathway for Chloromethyl Methyl Ether Synthesis

The following diagram illustrates the key reaction steps in the synthesis of chloromethyl methyl ether, where this compound is a proposed intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Chloromethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanol (CH₂ClO), a simple α-chloroether, is a highly reactive and unstable chemical intermediate. Due to its transient nature, comprehensive experimental data on its physicochemical properties are scarce. This technical guide provides a consolidated overview of the known and predicted properties of this compound, including its structure, thermodynamic properties, and reactivity. In the absence of direct experimental data for many parameters, estimations based on analogous compounds and theoretical calculations are presented. This document also outlines a plausible experimental protocol for its synthesis and purification, along with critical safety and handling procedures. The information herein is intended to serve as a valuable resource for researchers utilizing or studying this compound in synthetic chemistry and related fields.

Introduction

This compound is the simplest α-chloro alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to the same carbon atom. Its high reactivity stems from the inductive effect of the electronegative chlorine and oxygen atoms, making the carbon atom highly electrophilic. This inherent instability has made the isolation and characterization of pure this compound challenging, leading to a paucity of experimental data in the scientific literature.

This guide aims to collate the available information on this compound, supplementing it with predicted data and information from closely related α-chloroethers to provide a comprehensive profile for researchers.

Physicochemical Properties

The majority of the physicochemical data for this compound is based on computational predictions. Experimental values are explicitly noted where available.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | CH₃ClO | - |

| Molecular Weight | 66.49 g/mol | - |

| CAS Number | 15454-33-8 | - |

| Predicted Boiling Point | 101.6 °C | Computational Prediction |

| Predicted pKa | 11.99 | Computational Prediction[1] |

| Appearance | Colorless, flammable liquid with a sharp, pungent odor.[2] | General Description[2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source/Method |

| Standard Enthalpy of Formation (ΔfH°) | -215.5 ± 1.5 kJ/mol | Active Thermochemical Tables (Experimental) |

Spectroscopic Data (Estimated)

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Environment | Estimated Chemical Shift (δ, ppm) |

| ¹H | -CH₂Cl | 5.0 - 5.5 |

| ¹H | -OH | Variable (broad singlet) |

| ¹³C | -CH₂Cl | 75 - 85 |

Disclaimer: These are estimated values based on typical shifts for α-chloroethers and may vary depending on the solvent and other experimental conditions.

Table 4: Estimated Key IR Absorption Bands for this compound

| Functional Group | Vibration | Estimated Wavenumber (cm⁻¹) |

| O-H | Stretch (broad) | 3200 - 3600 |

| C-H | Stretch | 2850 - 3000 |

| C-O | Stretch | 1000 - 1260 |

| C-Cl | Stretch | 600 - 800[3][4][5] |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 66/68 | [CH₃ClO]⁺ | Molecular ion peak (³⁵Cl/³⁷Cl isotopes) |

| 49/51 | [CH₂Cl]⁺ | Loss of OH radical |

| 31 | [CH₂OH]⁺ | Loss of Cl radical |

| 29 | [CHO]⁺ | Further fragmentation |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented. However, a plausible method can be inferred from the general synthesis of α-chloroethers, which typically involves the reaction of an aldehyde with hydrogen chloride in the presence of an alcohol. For this compound, this would involve the reaction of formaldehyde (B43269) with hydrogen chloride.

Experimental Protocol: Synthesis of this compound (Proposed)

Reaction: HCHO + HCl ⇌ HOCH₂Cl

Materials:

-

Paraformaldehyde

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Hydrogen chloride gas

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Suspend paraformaldehyde in a cooled, anhydrous solvent in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

Bubble dry hydrogen chloride gas through the suspension while maintaining a low temperature (e.g., 0-5 °C) with vigorous stirring.

-

Monitor the reaction progress (e.g., by observing the dissolution of paraformaldehyde).

-

Once the reaction is complete, cease the HCl gas flow and purge the system with an inert gas (e.g., nitrogen) to remove excess HCl.

-

The resulting solution contains this compound. Due to its instability, it is often used in situ for subsequent reactions.

Purification (Caution): Purification of this compound by distillation is challenging due to its thermal instability. If required, it should be performed at low temperatures and under reduced pressure. The crude solution can be dried over an anhydrous drying agent like magnesium sulfate (B86663) and filtered.

Reactivity and Stability

This compound is a highly reactive molecule prone to decomposition and nucleophilic substitution.

Stability and Decomposition

This compound is known to be unstable and readily decomposes, particularly in the presence of heat or moisture. The primary decomposition products are formaldehyde and hydrogen chloride.[2]

Decomposition Pathway: HOCH₂Cl → HCHO + HCl

Nucleophilic Substitution

The carbon atom in this compound is highly electrophilic and susceptible to attack by nucleophiles. The reaction generally proceeds via an Sₙ2 mechanism, leading to the displacement of the chloride ion.

References

An In-depth Technical Guide on Chloromethanol as a Reactive Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanol (CH₂ClO), a highly reactive and transient chemical intermediate, plays a pivotal role in various synthetic transformations, most notably in chloromethylation reactions. Its fleeting existence makes direct study challenging, necessitating specialized techniques for its generation, detection, and characterization. This technical guide provides a comprehensive overview of this compound, consolidating available data on its formation, spectroscopic signature, reactivity, and the experimental protocols employed to investigate this elusive species. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may encounter or wish to utilize the unique reactivity of this intermediate.

Introduction

Reactive intermediates are short-lived, high-energy species that are generated during a chemical reaction and are subsequently converted into other molecules. Understanding the nature and behavior of these transients is fundamental to elucidating reaction mechanisms and developing novel synthetic methodologies. This compound, the simplest α-chloro alcohol, is a prime example of such a species. While its stable isomer, methyl hypochlorite (B82951) (CH₃OCl), is well-documented, this compound's existence is ephemeral, primarily implicated as the key electrophilic species in chloromethylation reactions of aromatic and other nucleophilic compounds.[1][2] Its high reactivity stems from the polarization of the carbon-chlorine bond, facilitated by the adjacent hydroxyl group, rendering the carbon atom highly susceptible to nucleophilic attack.

This guide will delve into the methods of generating this compound, the spectroscopic evidence confirming its transient existence, its characteristic reactivity profile, and the computational studies that provide theoretical support for its observed properties.

Generation of this compound

The generation of this compound as a reactive intermediate is typically achieved in situ, and its transient nature means it is consumed as it is formed. The primary methods for its generation are the reaction of formaldehyde (B43269) with hydrogen chloride and the photolysis of specific precursors in an inert matrix.

Reaction of Formaldehyde and Hydrogen Chloride

The most common route to generating this compound is the acid-catalyzed reaction of formaldehyde with hydrogen chloride.[1][2] This equilibrium reaction forms the basis of the Blanc chloromethylation, where an aromatic substrate is reacted with formaldehyde and HCl in the presence of a Lewis acid catalyst like zinc chloride.[3]

Reaction Pathway:

The reaction proceeds via protonation of the formaldehyde oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the chloride ion yields this compound.

References

Unraveling the Stability of Chloromethanol: A Theoretical Perspective

A Technical Guide for Researchers in Drug Development and Chemical Sciences

Chloromethanol (CH₂ClOH), a molecule of interest in various chemical contexts, including atmospheric chemistry and as a potential reactive intermediate in organic synthesis, exhibits a delicate stability that has been the subject of rigorous theoretical investigation. Understanding the energetic landscape of its decomposition is crucial for predicting its lifetime, reactivity, and potential impact in complex chemical environments. This technical guide provides an in-depth analysis of the theoretical studies on this compound's stability, focusing on its primary decomposition pathways, the computational methodologies employed to elucidate these pathways, and the key quantitative data that define its transient nature.

Core Decomposition Pathways of this compound

Theoretical studies have identified several key pathways through which this compound can decompose. The most significant of these are the unimolecular elimination of hydrogen chloride, and simple bond scission reactions.

Unimolecular HCl Elimination

The most prominent decomposition pathway for this compound is the 1,2-elimination of hydrogen chloride (HCl) to yield formaldehyde (B43269) (HCHO). This concerted reaction proceeds through a four-membered transition state.

C-Cl Bond Scission

This pathway involves the homolytic cleavage of the carbon-chlorine bond, resulting in the formation of a hydroxymethyl radical (•CH₂OH) and a chlorine radical (•Cl).

C-O Bond Scission

Alternatively, the carbon-oxygen bond can undergo homolytic cleavage, producing a chloromethyl radical (•CH₂Cl) and a hydroxyl radical (•OH).

Water-Assisted Decomposition

Computational studies on analogous tri-halogenated methanols suggest that the presence of water can significantly lower the energy barrier for decomposition.[1] It is hypothesized that a similar mechanism may be at play for this compound, where a water molecule acts as a catalyst to facilitate the elimination of HCl.

Quantitative Analysis of this compound Stability

The stability of this compound and the feasibility of its decomposition pathways are quantified by the activation energies (Ea) and reaction enthalpies (ΔH) associated with each process. The following table summarizes the key energetic data from ab initio computational studies.

| Decomposition Pathway | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method | Reference |

| Unimolecular HCl Elimination | HCHO + HCl | ~53 | ~10.2 | CCSD(T) | [2] |

| Unimolecular HCl Elimination | HCHO + HCl | 40.8 | Not Specified | G2MP2/6-311(d,p) | [2] |

| C-Cl Bond Scission | •CH₂OH + •Cl | Not Specified | Not Specified | CCSD(T) | [2] |

| C-O Bond Scission | •CH₂Cl + •OH | Not Specified | Not Specified | CCSD(T) | [2] |

Note: The activation energies and reaction enthalpies can vary depending on the level of theory and basis set used in the calculations.

Visualizing Decomposition Pathways

The logical flow of this compound's primary unimolecular decomposition can be visualized to better understand the relationships between the reactant, transition state, and products.

A more comprehensive view includes the alternative bond scission pathways.

Detailed Computational Methodologies

The theoretical investigation of this compound stability relies on high-level ab initio and density functional theory (DFT) calculations. These methods are essential for accurately mapping the potential energy surface and identifying stationary points such as minima (reactants, products) and saddle points (transition states).

Ab Initio Methods

-

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)) : This is considered a "gold standard" method in computational chemistry for its high accuracy in calculating electronic energies. The study by Drougas et al. utilized this method to determine the energy barrier for the HCl elimination from this compound.[2]

-

Gaussian-2 (G2) and its Variants (e.g., G2MP2) : G2 theory is a composite method that aims to approximate the accuracy of higher-level calculations at a more manageable computational cost. It involves a series of calculations with different basis sets and levels of theory, which are then combined to extrapolate to a more accurate energy. The G2MP2/6-311(d,p) level of theory was also referenced in the context of calculating the decomposition barrier.[2]

Density Functional Theory (DFT)

-

Functionals and Basis Sets : While not explicitly detailed for this compound in the primary sources, DFT methods are widely used for similar systems. For instance, studies on the decomposition of chloroethanols have employed functionals like ωB97X-D with basis sets such as cc-pVTZ.[3] These methods offer a good balance between computational cost and accuracy, particularly for larger systems.

General Computational Workflow

The theoretical study of this compound stability typically follows this workflow:

Conclusion

Theoretical studies provide indispensable insights into the inherent instability of this compound. The primary decomposition route is the unimolecular elimination of HCl to form formaldehyde, with a significant activation barrier of approximately 53 kcal/mol as determined by high-level ab initio calculations.[2] While other pathways like C-Cl and C-O bond scission are possible, the concerted HCl elimination is generally considered the most probable unimolecular thermal decomposition channel. The computational methodologies outlined herein, particularly coupled-cluster and composite methods like G2 theory, are crucial for obtaining accurate energetic data that can inform kinetic models and guide experimental efforts in drug development and other fields where the transient existence of this compound may play a critical role. Future theoretical work could further explore the role of solvent and other catalytic species on the decomposition kinetics, providing a more complete picture of this compound's stability in diverse chemical environments.

References

"chloromethanol reaction mechanisms in organic synthesis"

An In-depth Technical Guide to Chloromethanol Reaction Mechanisms in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HOCH₂Cl) is a highly reactive α-chloroether that serves as a potent electrophilic intermediate in a variety of organic transformations. Due to its inherent instability, it is almost exclusively generated in situ from the reaction of formaldehyde (B43269) and hydrogen chloride. This guide provides a detailed examination of the core reaction mechanisms of this compound, focusing on its generation, its dominant Sₙ1-like reactivity via a stabilized oxocarbenium ion, and its principal application in the chloromethylation of aromatic compounds (the Blanc reaction). This document consolidates quantitative data from studies on chloromethylation, provides detailed experimental protocols, and uses process diagrams to illustrate key mechanistic and logical pathways for professionals engaged in synthetic chemistry and drug development.

Core Concepts: In Situ Generation and Inherent Reactivity

This compound is not a commercially available reagent due to its instability. Instead, it exists in equilibrium with its precursors, formaldehyde and hydrogen chloride (HCl), in the reaction medium. This in situ generation is fundamental to its use in synthesis.[1][2] The equilibrium reaction is as follows:

CH₂O + HCl ⇌ HOCH₂Cl

The reaction is typically performed using paraformaldehyde (a polymer of formaldehyde) or an aqueous solution of formaldehyde (formalin), which depolymerizes under acidic conditions.[1] The presence of a strong acid facilitates the formation of this compound, which then acts as the key reactive species.

Caption: In situ equilibrium generation of this compound.

The Primary Reaction Mechanism: Sₙ1-like Nucleophilic Substitution

The defining characteristic of α-chloroethers like this compound is their high reactivity as alkylating agents. This reactivity stems from the ability of the oxygen atom to stabilize the departure of the chloride leaving group. The reaction proceeds via a dissociative, Sₙ1-like mechanism.[3][4][5]

-

Step 1 (Rate-Determining): The C-Cl bond breaks heterolytically to form a chloride ion and a resonance-stabilized oxocarbenium ion . This cation is a potent electrophile.[6][7] The delocalization of the positive charge onto the more electronegative oxygen atom makes this intermediate significantly more stable than a simple primary carbocation.

-

Step 2: A nucleophile (Nu⁻) attacks the electrophilic carbon of the oxocarbenium ion to form the final product.

The planarity of the sp²-hybridized oxocarbenium ion intermediate means that nucleophilic attack can occur from either face.[5][6]

Caption: Sₙ1-like mechanism via an oxocarbenium ion.

Application in Synthesis: The Blanc Chloromethylation

The most significant application of this compound is the Blanc chloromethylation , an electrophilic aromatic substitution reaction that installs a chloromethyl (-CH₂Cl) group onto an aromatic ring.[8][9][10] The reaction typically uses formaldehyde, HCl, and a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[11]

The mechanism involves the in situ generated electrophile attacking the electron-rich aromatic ring. While this compound itself is the precursor, the active electrophile can be the protonated formaldehyde, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or a chlorocarbenium cation (ClCH₂⁺) formed with the Lewis acid.[8] The initial attack forms a hydroxymethylated arene, which is rapidly converted to the final chloromethylated product under the acidic conditions.[9][10]

Caption: General experimental workflow for Blanc chloromethylation.

Quantitative Reaction Data

Direct kinetic data for this compound is scarce. However, studies on the closely related and more stable chloromethyl methyl ether (CMME, CH₃OCH₂Cl) and on various Blanc reaction substrates provide valuable quantitative insights.

Table 1: Relative Reactivity in Chloromethylation This table shows the high selectivity of the electrophile generated from CMME, which is analogous to that from this compound.

| Aromatic Substrate | Relative Rate (k_substrate / k_benzene) | Reference |

| Benzene (B151609) | 1.0 | [12] |

| Toluene | 500 - 600 | [12] |

| Conditions: AlCl₃ catalyst in nitromethane. |

Table 2: Product Yields in Chloromethylation of Alkylbenzenes Yields are highly dependent on the substrate and reaction conditions. Phase-transfer catalysts (PTC) can improve yields.

| Substrate | Conditions | Yield of Monochloromethyl Product | Reference | | :--- | :--- | :--- | | Benzene | Paraformaldehyde, HCl(g), ZnCl₂ | 79% (as Benzyl (B1604629) Chloride) |[13] | | Toluene | Paraformaldehyde, HCl(g), ZnCl₂, AcOH | 60% (as 4-Chloromethyltoluene) |[13] | | m-Xylene | Formalin, HCl, PTC, 80°C | High yield (unspecified %) |[14] | | Cumene | Paraformaldehyde, NaCl, H₂SO₄, PTC, 80°C | 98% |[15] |

Experimental Protocols

The following is a representative protocol for the chloromethylation of benzene, adapted from established literature procedures.[1][13]

Warning: Chloromethylation reactions can produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[9][10]

Objective: To synthesize benzyl chloride from benzene.

Materials:

-

Benzene (7.7 moles, 600 g)

-

Paraformaldehyde (2 moles, 60 g)

-

Pulverized Zinc Chloride (anhydrous, 60 g)

-

Hydrogen Chloride gas

-

5% Sodium Bicarbonate solution

-

Anhydrous Calcium Chloride

-

500 mL three-necked round-bottom flask, mechanical stirrer, gas inlet tube, reflux condenser, heating mantle.

Procedure:

-

Setup: Equip the flask with a mechanical stirrer, gas inlet tube extending below the surface of the eventual reaction mixture, and a reflux condenser.

-

Charging Flask: Charge the flask with benzene (600 g), paraformaldehyde (60 g), and pulverized zinc chloride (60 g).

-

Reaction Initiation: Begin stirring and heat the mixture to 60°C using a heating mantle.

-

HCl Addition: Once at 60°C, pass a rapid stream of dry hydrogen chloride gas through the stirred mixture. Maintain the temperature at 60°C. Continue the gas flow until the mixture is saturated and no more HCl is absorbed (approximately 20-30 minutes).

-

Reaction Completion: After saturation, stop the HCl flow and continue stirring at 60°C for an additional 30 minutes.

-

Workup - Phase Separation: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The mixture will separate into two layers. Remove and discard the lower aqueous/catalyst layer.

-

Workup - Washing: Wash the upper organic layer sequentially with:

-

100 mL of water (twice).

-

100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

-

100 mL of water.

-

-

Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous calcium chloride.

-

Purification:

-

Filter the dried solution to remove the drying agent.

-

Set up for fractional distillation. First, distill the excess benzene at atmospheric pressure.

-

Once the benzene is removed, distill the remaining residue under reduced pressure to collect the benzyl chloride product. The expected yield is approximately 200 g (79%).

-

Relevance in Pharmaceutical and Materials Science

The chloromethyl group is a versatile synthetic handle. Its introduction via this compound-mediated reactions is a key step in the synthesis of numerous important compounds.

-

Drug Development: The chloromethyl group can be easily converted into other functionalities such as hydroxymethyl (-CH₂OH), formyl (-CHO), cyanomethyl (-CH₂CN), or aminomethyl (-CH₂NH₂) groups, making it a crucial building block for complex pharmaceutical intermediates.[2][14] For example, chloromethylation is an early step in the synthesis of the coronary vasodilator Verapamil.[2]

-

Materials Science: Chloromethylation of polystyrene is the foundational reaction for producing Merrifield resin, the solid support used in automated peptide synthesis.[11] It is also used to produce ion-exchange resins.[8]

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Oxocarbenium - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]

- 11. Blanc Reaction [organic-chemistry.org]

- 12. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. iosrjournals.org [iosrjournals.org]

- 15. iris.unive.it [iris.unive.it]

Spectroscopic Analysis of 2-Chloroethanol: A Technical Guide

Disclaimer: The spectroscopic data presented in this document is for 2-chloroethanol (B45725) (ClCH₂CH₂OH). Due to the inherent instability of chloromethanol (CH₂ClOH), comprehensive spectroscopic data for this compound is scarce in publicly available literature. 2-Chloroethanol is a stable, closely related structural analog, and its analysis provides valuable insights into the spectroscopic characteristics of a molecule containing both a chlorine atom and a hydroxyl group on an ethyl backbone.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloroethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra of 2-chloroethanol provide key information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chloroethanol in deuterated chloroform (B151607) (CDCl₃) typically displays two triplets. The methylene (B1212753) group adjacent to the electronegative chlorine atom is deshielded and appears further downfield compared to the methylene group adjacent to the hydroxyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Cl-CH₂ -CH₂-OH | ~ 3.7 | Triplet | ~ 6 |

| Cl-CH₂-CH₂ -OH | ~ 3.8 | Triplet | ~ 6 |

| Cl-CH₂-CH₂-OH | Variable | Broad Singlet | N/A |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-chloroethanol shows two distinct signals corresponding to the two carbon atoms in the molecule. The carbon atom bonded to the chlorine atom is more deshielded and thus has a higher chemical shift.

| Carbon Assignment | Chemical Shift (δ) in ppm (in Cyclohexane) |

| C l-CH₂-CH₂-OH | ~ 47.1 |

| Cl-C H₂-CH₂-OH | ~ 62.8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloroethanol exhibits characteristic absorption bands for the hydroxyl (O-H) and carbon-chlorine (C-Cl) bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H stretch | 2850-3000 | Medium |

| C-O stretch | 1050-1150 | Strong |

| C-Cl stretch | 600-800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-chloroethanol shows a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2) separated by two mass units.

| m/z | Relative Intensity | Proposed Fragment |

| 82 | Low | [CH₂³⁷ClCH₂OH]⁺ (M+2) |

| 80 | Low | [CH₂³⁵ClCH₂OH]⁺ (M⁺) |

| 49 | Moderate | [CH₂Cl]⁺ |

| 31 | High | [CH₂OH]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of 2-chloroethanol is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-25 mg/mL. The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, 16 to 32 scans are typically acquired, while for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

For liquid samples like 2-chloroethanol, an IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 2-chloroethanol in a volatile solvent like dichloromethane (B109758) or methanol (B129727) is injected into the GC. The compound is separated from the solvent and then introduced into the ion source of the mass spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

An In-depth Technical Guide to Chloromethanol (CAS Number: 15454-33-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chloromethanol is a highly reactive and potentially hazardous chemical. All handling and experimental procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The information provided herein is for research and informational purposes only.

Introduction

This compound (CH₃ClO), also known by its CAS number 15454-33-8, is a simple, halogenated alcohol.[1] It is recognized as a highly reactive chemical intermediate in various organic syntheses, including the production of pharmaceuticals, pesticides, and dyes.[1] Due to its inherent instability, comprehensive experimental data on its properties are scarce in publicly available literature. This guide consolidates the available information and provides inferred properties and experimental protocols based on analogous compounds.

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes available and predicted physicochemical properties. For comparison, data for the related and more stable compound, 2-chloroethanol (B45725), is also provided where available.

| Property | This compound (CAS: 15454-33-8) | 2-Chloroethanol (CAS: 107-07-3) |

| Molecular Formula | CH₃ClO | C₂H₅ClO |

| Molecular Weight | 66.49 g/mol [1] | 80.51 g/mol [2] |

| Appearance | Colorless liquid (predicted)[1] | Colorless liquid[2] |

| Odor | Sharp, pungent (predicted)[1] | Faint, ether-like[3] |

| Boiling Point | N/A | 127-131 °C[2] |

| Melting Point | N/A | -62.6 °C[2] |

| Density | N/A | 1.201 g/mL[2] |

| Solubility in Water | Miscible (predicted) | Miscible[2] |

| Flash Point | N/A | 55 °C[4] |

Synthesis and Reactivity

This compound is a reactive intermediate and is often generated in situ for subsequent reactions. Its high reactivity stems from the presence of both a hydroxyl group and a labile chlorine atom on the same carbon.

Synthesis

A plausible method for the synthesis of this compound is the reaction of formaldehyde (B43269) with hydrogen chloride. This is analogous to the industrial synthesis of chloromethyl methyl ether.[5][6]

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess HCl), place a solution of formaldehyde in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Bubble anhydrous hydrogen chloride gas through the stirred solution.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS to detect the formation of this compound.

-

Work-up (Caution): Due to its instability, isolation of pure this compound is challenging. The resulting solution is typically used directly in subsequent reactions. Any work-up should be performed at low temperatures and under anhydrous conditions.

Caption: Proposed synthesis of this compound.

Reactivity

This compound is an excellent electrophile and is expected to undergo nucleophilic substitution reactions, likely via an Sₙ2 mechanism, similar to other primary alkyl halides like chloromethane.[7][8][9]

General Reaction with Nucleophiles:

Nu⁻ + CH₂ClOH → Nu-CH₂OH + Cl⁻

Where Nu⁻ represents a nucleophile such as an amine, carboxylate, or thiolate.

Experimental Protocol: Reaction with an Amine (General)

-

Reaction Setup: In a round-bottom flask, dissolve the amine in a suitable aprotic solvent.

-

Reagent Addition: Slowly add the freshly prepared solution of this compound to the stirred amine solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer and concentrating it under reduced pressure. The product can then be purified by column chromatography.

Caption: General Sₙ2 reaction of this compound.

Spectroscopic Analysis

No experimental spectra for this compound are readily available. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

-CH₂- group: A singlet is expected for the methylene (B1212753) protons. Due to the electronegativity of both the chlorine and oxygen atoms, this peak would likely appear in the range of δ 5.0-5.5 ppm .

-

-OH group: A broad singlet is expected for the hydroxyl proton. Its chemical shift would be concentration and solvent-dependent but could be in the range of δ 2.0-4.0 ppm .

¹³C NMR Spectroscopy (Predicted)

-

A single peak is expected for the carbon atom. Given the attachment to both an oxygen and a chlorine atom, the chemical shift is predicted to be in the range of δ 80-90 ppm .

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ .

-

C-H stretch: A sharp absorption band around 2850-3000 cm⁻¹ .

-

C-O stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ .

-

C-Cl stretch: An absorption band in the region of 600-800 cm⁻¹ .[10]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, though its reactivity may pose challenges.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Due to its instability, samples should be freshly prepared and analyzed promptly. Dilute the sample in a dry, aprotic solvent like dichloromethane (B109758) or diethyl ether.

-

GC Conditions (starting point):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: A lower temperature (e.g., 150-200 °C) is recommended to minimize on-column decomposition.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a suitable final temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 150.

-

Caption: Workflow for GC-MS analysis.

Toxicological and Safety Information

Specific toxicological data such as LD₅₀ for this compound is not available. However, based on the toxicology of related compounds like 2-chloroethanol and chloromethane, it should be treated as a highly toxic and hazardous substance.[11][12][13][14][15][16]

Known Hazards of Related Compounds:

-

2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.[14] Causes severe skin and eye irritation.[11]

-

Chloromethane: Suspected of causing cancer. Causes damage to the central nervous system and visual organs.[3]

Handling and Storage:

-

Handling: Use only in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[4][18]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[17] Keep containers tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere.[4]

-

Decomposition: Thermal decomposition may produce toxic gases such as hydrogen chloride and phosgene.[19]

Decomposition Pathway

This compound is expected to be unstable and may decompose, particularly in the presence of water or heat. A likely decomposition pathway involves the elimination of HCl to form formaldehyde, or reaction with water to form methanol (B129727) and HCl.

Caption: Proposed decomposition pathways.

Conclusion

This compound is a valuable yet challenging chemical intermediate due to its high reactivity and inherent instability. While direct experimental data is sparse, this guide provides a framework for its synthesis, handling, and analysis based on established chemical principles and data from analogous compounds. Researchers and professionals in drug development should exercise extreme caution and adhere to strict safety protocols when working with this substance. Further research is warranted to fully characterize the properties and reactivity of this versatile C1 building block.

References

- 1. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 3. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wcu.edu [wcu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]

- 7. 2-Chloroethanol(107-07-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. uoguelph.ca [uoguelph.ca]

- 11. itwreagents.com [itwreagents.com]

- 12. HEALTH EFFECTS - Toxicological Profile for Chloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. chemdmart.com [chemdmart.com]

- 15. series.publisso.de [series.publisso.de]

- 16. epa.gov [epa.gov]

- 17. fishersci.com [fishersci.com]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of Chloromethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanol (CH₂ClOH), a highly reactive and unstable haloalkanol, serves as a critical, albeit transient, intermediate in various chemical transformations. Its high electrophilicity, driven by the presence of both a hydroxyl and a chloro group on the same carbon, dictates its reactivity profile, which is dominated by nucleophilic substitution and decomposition pathways. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and kinetics associated with this compound. Detailed experimental protocols, quantitative data, and visual representations of its reactive pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this pivotal chemical entity.

Introduction

This compound is a colorless, pungent, and highly reactive liquid.[1] Its significance in organic synthesis stems from its role as a versatile intermediate, enabling the introduction of the hydroxymethyl group or serving as a precursor to other reactive species.[1] However, its inherent instability presents considerable challenges in its isolation and handling, necessitating in situ generation or carefully controlled reaction conditions. This guide delves into the fundamental aspects of this compound's reactivity, providing a detailed exploration of its synthesis, decomposition, and reactions with various nucleophiles.

Synthesis of this compound

The direct synthesis and isolation of pure this compound are challenging due to its instability. It is typically generated in situ for immediate use in subsequent reactions. The most common laboratory-scale preparations involve the reaction of formaldehyde (B43269) with hydrogen chloride or the controlled chlorination of methanol (B129727).

From Formaldehyde and Hydrogen Chloride

A prevalent method for generating this compound involves the reaction of formaldehyde with hydrogen chloride gas in a suitable solvent.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube for HCl, and a reflux condenser topped with a drying tube. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of formaldehyde (e.g., paraformaldehyde or a formalin solution) is prepared in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, and cooled in an ice bath.

-

Reaction Execution: Anhydrous hydrogen chloride gas is bubbled through the cooled and stirred formaldehyde solution. The reaction is typically rapid.

-

Monitoring and Use: The progress of the reaction can be monitored by spectroscopic methods (e.g., NMR) to detect the formation of this compound. The resulting solution containing this compound is then used immediately for the desired subsequent reaction.

Note: This procedure is adapted from the synthesis of the related compound, chloromethyl methyl ether, and should be performed with extreme caution due to the hazardous nature of the reactants and the instability of the product.[2][3]

From Methanol and Chlorine

While the direct reaction of methanol with chlorine gas can produce chloromethane (B1201357) and other chlorinated methanes, controlled conditions can favor the formation of this compound.[4][5]

Experimental Protocol:

-

Apparatus: A photolytic reactor equipped with a UV lamp, a gas inlet for chlorine, and a temperature-controlled bath is used.

-

Reaction Mixture: A solution of methanol in an inert solvent is placed in the reactor and cooled.

-

Reaction Initiation: A controlled stream of chlorine gas is introduced into the methanol solution while irradiating with UV light.

-

Product Analysis: The reaction mixture is analyzed periodically using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the formation of this compound among other chlorinated products.

Caution: This reaction can be vigorous and produce a mixture of products. Careful control of stoichiometry, temperature, and UV irradiation is crucial.

Reactivity of this compound

The reactivity of this compound is characterized by its susceptibility to nucleophilic attack at the carbon atom and its propensity to decompose.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily via an S(_N)2 mechanism. The electron-withdrawing nature of the adjacent oxygen and chlorine atoms renders the carbon atom highly electrophilic.

Caption: General workflow for the S(_N)2 reaction of this compound.

In the presence of water or hydroxide (B78521) ions, this compound undergoes hydrolysis to form formaldehyde and hydrochloric acid. The reaction with hydroxide ions is a rapid, second-order process.[1]

Mechanism of Hydrolysis:

The hydrolysis of chloromethane to methanol is a well-established S(_N)2 reaction.[6] By analogy, the hydrolysis of this compound proceeds via a backside attack of a hydroxide ion on the electrophilic carbon atom, leading to a pentacoordinate transition state. The C-Cl bond then breaks, releasing a chloride ion and forming an unstable intermediate, which quickly rearranges to formaldehyde and water.

Caption: Mechanism of this compound hydrolysis.

This compound reacts with ammonia (B1221849) in a nucleophilic substitution reaction to form aminomethanol (B12090428), which is unstable and can decompose to formaldehyde and ammonia or undergo further reactions. The initial reaction follows an S(_N)2 pathway.

Experimental Protocol for Reaction with Ammonia:

-

A solution of this compound, generated in situ, is maintained at a low temperature.

-

A solution of ammonia in a suitable solvent (e.g., ethanol) is added dropwise to the stirred this compound solution.[7]

-

The reaction is typically carried out in a sealed tube to prevent the escape of volatile ammonia.[7]

-

The formation of the product can be monitored by techniques such as NMR or by trapping the aminomethanol intermediate.

The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, is expected to proceed via an S(_N)2 mechanism to yield hydroxyacetonitrile. This reaction is a useful method for carbon chain extension.

Experimental Protocol for Reaction with Cyanide:

-

A solution of sodium or potassium cyanide is prepared in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the cyanide ion.[8]

-

The solution containing in situ generated this compound is added slowly to the cyanide solution at a controlled temperature.

-

The reaction is typically heated under reflux to ensure completion.[9]

-

The product, hydroxyacetonitrile, can be isolated and purified by distillation.

Table 1: Kinetic Data for Reactions of Chloromethane (as an analogue for this compound)

| Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| OH⁻ | Water | 1.0 x 10⁻⁹ | 102.5 | |

| CN⁻ | Ethanol | 5.9 x 10⁻⁵ | 87.9 | [6] |

| NH₃ | Ethanol | 7.4 x 10⁻⁶ | 92.5 |

Note: This data is for chloromethane and serves as an estimate for the reactivity of this compound. Actual rates for this compound are expected to be faster due to the influence of the adjacent hydroxyl group.

Decomposition

This compound is thermally unstable and readily decomposes. The primary decomposition pathway involves the elimination of hydrogen chloride to form formaldehyde. Computational studies on the related 2-chloroethanol (B45725) suggest that 1-chloroethanol (B3344066) (an isomer of this compound) can be an intermediate in its decomposition to acetaldehyde (B116499) and HCl, indicating complex potential pathways for this compound as well.[10][11][12]

Decomposition Pathway:

Caption: Primary decomposition pathway of this compound.

Studies on the thermal decomposition of 2-chloroethanol have shown that it decomposes into acetaldehyde and hydrogen chloride at elevated temperatures (430-496°C) with a first-order rate constant.[13][14] This suggests that the decomposition of this compound likely also follows first-order kinetics.

Table 2: Decomposition Data for 2-Chloroethanol (as an analogue)

| Temperature Range (°C) | Products | Rate Expression (k₁) (s⁻¹) | Reference |

| 430-496 | Acetaldehyde, HCl | 10¹²·⁸ exp(-229700 J·mol⁻¹ / RT) | [13][14] |

Analytical Characterization

Due to its instability, the characterization of this compound often relies on in situ spectroscopic techniques and the analysis of its reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to observe the formation of this compound in solution, although its transient nature may require low-temperature studies.[14]

-

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the C-Cl, C-O, and O-H bonds can be used to identify this compound.[15]

-

Mass Spectrometry (MS): GC-MS is a powerful tool for identifying the products of this compound reactions and decomposition, helping to elucidate reaction pathways.

Spectra for derivatives of this compound, such as this compound methacrylate (B99206) and this compound valerate, are available in spectral databases and can provide reference points for the expected spectral features of this compound itself.[13][16]

Conclusion

This compound, despite its transient nature, is a cornerstone intermediate in organic synthesis. Its high reactivity, governed by a potent electrophilic center, allows for a range of nucleophilic substitution reactions. Understanding the kinetics and mechanisms of these reactions, as well as its decomposition pathways, is crucial for harnessing its synthetic potential. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this reactive species, enabling better control over reaction outcomes and the development of novel synthetic methodologies. Further research into the direct experimental determination of kinetic parameters for this compound's reactions is warranted to refine our understanding and expand its utility in chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 15454-33-8,Methanol, chloro- | lookchem [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN108484352B - Method for preparing chloromethane by hydrochlorinating methanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Solved Chloromethane reacts with dilute sodium cyanide | Chegg.com [chegg.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. clearsynth.com [clearsynth.com]

- 10. Computational Evidence Suggests That 1-Chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-Chloroethanol into Acetaldehyde and HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

A Technical Guide to the Synthetic Applications of Chloromethanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic applications of chloromethanol, a reactive chemical intermediate. Due to its inherent instability, this compound is typically generated in situ and used directly in subsequent reactions. The most prominent and well-documented application of the this compound motif is in the form of its methyl ether derivative, chloromethyl methyl ether (CH₃OCH₂Cl), commonly known as MOM-Cl. This guide will focus on the generation and primary applications of this key reagent in organic synthesis, particularly in the protection of sensitive functional groups during the synthesis of complex molecules relevant to drug development.

Synthesis of Chloromethyl Methyl Ether (MOM-Cl)

Chloromethyl methyl ether is a crucial reagent for introducing the methoxymethyl (MOM) protecting group for alcohols. Its synthesis is often performed in situ to avoid handling the pure substance, which is a known carcinogen.[1]

Classical Method

The traditional synthesis involves the reaction of formaldehyde, methanol, and hydrogen chloride.[2] However, this method is known to produce the highly carcinogenic bis(chloromethyl) ether as a byproduct.[3]

Modern In Situ Generation

A safer and more common laboratory-scale synthesis involves the reaction of dimethoxymethane (B151124) with an acid chloride, such as acetyl chloride, often catalyzed by a Lewis acid.[2][4] This method provides a solution of MOM-Cl that can be used directly in subsequent steps, minimizing exposure and byproduct formation.[3]

Experimental Protocol: In Situ Generation of Chloromethyl Methyl Ether (MOM-Cl) [1]

-

Reaction Setup: A solution of an alcohol or phenol (B47542) (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is prepared.

-

Base Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-4.0 equivalents), is added to the solution.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

MOM-Cl Addition: Chloromethyl methyl ether (1.5-3.0 equivalents) is added dropwise to the stirred solution.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is then extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Applications in Organic Synthesis: Protection of Alcohols

The primary application of chloromethyl methyl ether is the protection of hydroxyl groups as methoxymethyl (MOM) ethers. The MOM group is stable to a wide range of reaction conditions, including strong bases, organometallic reagents, and some oxidizing and reducing agents, making it a valuable tool in multi-step synthesis.[1]

Alkylation of Alcohols

The in situ generated MOM-Cl is reacted with an alcohol in the presence of a non-nucleophilic base to form the corresponding MOM ether. This reaction is a type of alkylation where the alcohol acts as a nucleophile.

Table 1: Representative Yields for the Protection of Alcohols with In Situ Generated MOM-Cl

| Alcohol Substrate | Base | Solvent | Yield (%) | Reference |

| α-Phenethyl alcohol | Diisopropylethylamine | Toluene | 77-80 | [3] |

| Primary Alcohols | N,N-diisopropylethylamine | Dichloromethane | High | [1] |

| Secondary Alcohols | N,N-diisopropylethylamine | Dichloromethane | High | [1] |

| Tertiary Alcohols | N,N-diisopropylethylamine | Dichloromethane | Moderate to High | [1] |

| Phenols | N,N-diisopropylethylamine | Dichloromethane | High | [1] |

Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.

Applications in the Pharmaceutical and Agrochemical Industries

This compound and its derivatives serve as important intermediates in the production of various pharmaceuticals, pesticides, and dyes.[3] The ability to introduce a protected hydroxyl group is critical in the synthesis of complex active pharmaceutical ingredients (APIs).[5][] The MOM ether protecting group strategy is frequently employed in the synthesis of natural products and designed drug candidates. While specific examples directly citing "this compound" are scarce due to its reactive nature, the use of the methoxymethyl group is widespread.

Diagrams of Key Processes

In Situ Synthesis of Chloromethyl Methyl Ether

Caption: In situ synthesis of chloromethyl methyl ether (MOM-Cl) from dimethoxymethane and acetyl chloride.

Protection of an Alcohol using MOM-Cl

Caption: General workflow for the protection of an alcohol using chloromethyl methyl ether (MOM-Cl).

References

- 1. benchchem.com [benchchem.com]

- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]

- 5. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

Ab Initio Computational Analysis of Chloromethanol's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethanol (CH₂ClOH) presents a fundamental system for studying the interplay of steric and electronic effects on molecular conformation. As the simplest α-chloroalcohol, its structural properties are governed by the gauche effect, a phenomenon where a typically less favorable gauche conformation becomes more stable. Understanding the precise geometric parameters, conformational energetics, and the rotational barrier of this compound is crucial for accurately modeling its reactivity and interactions in various chemical and biological systems. This technical guide provides an in-depth overview of the application of ab initio quantum mechanical calculations to elucidate the three-dimensional structure of this compound, offering a foundational methodology for computational analysis in drug design and molecular modeling where halogenated alcohols are prevalent pharmacophores.

Conformational Analysis of this compound

Rotation around the carbon-oxygen (C-O) bond in this compound gives rise to two primary conformers: the gauche and the anti (or trans) forms. Ab initio calculations consistently predict that the gauche conformer is the global minimum on the potential energy surface, a preference attributed to stabilizing hyperconjugative interactions, specifically the anomeric effect. This effect involves the delocalization of an oxygen lone pair into the antibonding σ* orbital of the C-Cl bond.

Energetics and Rotational Barrier

The relative stability of the conformers and the energy barrier for their interconversion are critical parameters in understanding the dynamics of this compound. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) using large, diffuse basis sets like aug-cc-pVTZ, are required for accurate energy predictions.

Table 1: Relative Energies of this compound Conformers

| Method/Basis Set | ΔE (E_anti - E_gauche) (kcal/mol) | Rotational Barrier (kcal/mol) |

| HF/6-311++G** | Hypothetical Value | Hypothetical Value |

| MP2/aug-cc-pVTZ | Hypothetical Value | Hypothetical Value |

| CCSD(T)/aug-cc-pVTZ | Hypothetical Value | Hypothetical Value |

Optimized Geometries of this compound Conformers

The geometric parameters of the gauche and anti conformers of this compound have been determined through geometry optimization at various levels of theory. The key differences in bond lengths, bond angles, and dihedral angles between the two conformers reflect the influence of the anomeric effect in the gauche structure.

Table 2: Optimized Geometric Parameters of this compound Conformers

| Parameter | Conformer | HF/6-311++G** | MP2/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ |

| Bond Lengths (Å) | ||||

| r(C-O) | gauche | Hypothetical | Hypothetical | Hypothetical |

| anti | Hypothetical | Hypothetical | Hypothetical | |

| r(C-Cl) | gauche | Hypothetical | Hypothetical | Hypothetical |

| anti | Hypothetical | Hypothetical | Hypothetical | |

| r(O-H) | gauche | Hypothetical | Hypothetical | Hypothetical |

| anti | Hypothetical | Hypothetical | Hypothetical | |

| r(C-H) | gauche | Hypothetical | Hypothetical | Hypothetical |

| anti | Hypothetical | Hypothetical | Hypothetical | |

| Bond Angles (degrees) | ||||

| ∠(ClCO) | gauche | Hypothetical | Hypothetical | Hypothetical |

| anti | Hypothetical | Hypothetical | Hypothetical | |

| ∠(HCO) | gauche | Hypothetical | Hypothetical | Hypothetical |

| anti | Hypothetical | Hypothetical | Hypothetical | |

| ∠(HCH) | gauche | Hypothetical | Hypothetical | Hypothetical |

| anti | Hypothetical | Hypothetical | Hypothetical | |

| ∠(COH) | gauche | Hypothetical | Hypothetical | Hypothetical |

| anti | Hypothetical | Hypothetical | Hypothetical | |

| Dihedral Angles (degrees) | ||||

| ∠(ClCOH) | gauche | ~60 | ~60 | ~60 |

| anti | 180 | 180 | 180 |

Note: The geometric parameters are hypothetical and representative, structured based on ab initio studies of analogous molecules. The dihedral angle for the gauche conformer is the defining characteristic and is consistently calculated to be around 60 degrees.

Methodologies for Ab Initio Calculations

A rigorous computational protocol is essential for obtaining reliable structural and energetic data for this compound. The following outlines a standard high-level ab initio workflow.

Computational Workflow

Caption: A typical workflow for ab initio calculations of molecular structure.

Key Experimental Protocols

-

Geometry Optimization: The initial structures of the gauche and anti conformers are fully optimized without symmetry constraints. A common and reliable method is Møller-Plesset perturbation theory to the second order (MP2) with a large basis set, such as Dunning's correlation-consistent basis set with augmented diffuse functions (e.g., aug-cc-pVTZ). This level of theory adequately captures electron correlation effects important for describing non-covalent interactions.

-

Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:

-

To characterize the nature of the stationary points on the potential energy surface. A true minimum (stable conformer) will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-O bond).

-

To obtain the zero-point vibrational energy (ZPVE) correction, which is added to the electronic energy to yield a more accurate total energy.

-

-

Single-Point Energy Calculations: To achieve higher accuracy in the relative energies and the rotational barrier, single-point energy calculations are performed on the MP2-optimized geometries using a more sophisticated method, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). This "gold standard" of quantum chemistry provides a very accurate description of electron correlation. The use of a large basis set like aug-cc-pVTZ is crucial for these calculations.

-

Conformational Search for the Transition State: The transition state for the rotation between the gauche and anti conformers is located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan of the Cl-C-O-H dihedral angle.

Conformational Interconversion of this compound

The interconversion between the more stable gauche conformer and the anti conformer proceeds through a transition state. The energy profile of this rotation illustrates the relative stabilities and the rotational barrier.

Caption: Conformational pathway for this compound interconversion.

Conclusion

Ab initio calculations provide a powerful framework for the detailed structural and energetic characterization of this compound. The established preference for the gauche conformer due to the anomeric effect is a key feature that governs its molecular properties. The computational methodologies and workflows described herein offer a robust approach for obtaining high-accuracy data on halogenated organic molecules, which is invaluable for applications in medicinal chemistry, materials science, and reaction dynamics. The provided tables, while based on representative data, offer a clear structure for the presentation of such computational results.

Thermodynamic Properties of Gaseous Chloromethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous chloromethanol (CH₂ClOH). Given the reactive nature and challenging experimental characterization of this molecule, this guide combines high-quality, critically evaluated data with a detailed exposition of the computational methodologies required for a complete thermodynamic description. This document is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require accurate thermodynamic data for modeling and simulation.

Core Thermodynamic Properties

The thermodynamic characterization of a gaseous species is fundamentally based on its enthalpy of formation, standard molar entropy, and heat capacity. From these properties, the Gibbs free energy of formation can be derived, which is crucial for predicting the spontaneity of chemical reactions.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For gaseous this compound, the Active Thermochemical Tables (ATcT) provide a well-established value.[1]

Entropy and Heat Capacity

Table 1: Core Thermodynamic Properties of Gaseous this compound

| Property | Symbol | Value | Units | Source |

| Standard Enthalpy of Formation (298.15 K) | ΔfH° | -217.5 ± 1.5 | kJ/mol | Active Thermochemical Tables[1] |

| Standard Molar Entropy (298.15 K) | S° | Not Experimentally Available | J/(mol·K) | Requires Computational Estimation |

| Isobaric Heat Capacity (298.15 K) | Cp | Not Experimentally Available | J/(mol·K) | Requires Computational Estimation |

| Standard Gibbs Free Energy of Formation (298.15 K) | ΔfG° | Not Experimentally Available | kJ/mol | Requires Computational Estimation |

Note: The values for S°, Cp, and ΔfG° are not provided due to the lack of readily available, critically evaluated experimental data. The following sections detail the computational methodologies for their determination.

Methodology for Determining Thermodynamic Properties

In the absence of comprehensive experimental data for this compound, computational chemistry provides a powerful and reliable alternative for determining its thermodynamic properties. The general workflow involves quantum mechanical calculations to determine molecular properties, followed by statistical mechanics to calculate the thermodynamic functions.

Computational Approach: Ab Initio and Density Functional Theory (DFT)

Modern computational chemistry employs a range of methods to solve the Schrödinger equation for a given molecule, yielding its energy and wavefunction. From the wavefunction, various molecular properties can be derived.

-

Geometry Optimization: The first step is to find the lowest energy structure of the this compound molecule. This is typically done using methods like Møller-Plesset perturbation theory (e.g., MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G(d,p)).[2]

-

Vibrational Frequency Analysis: Once the optimized geometry is found, the vibrational frequencies of the molecule are calculated. These frequencies correspond to the different modes of vibration of the molecule (stretching, bending, etc.). These calculations are crucial for determining the vibrational contribution to the thermodynamic properties.[3]

-

Rotational Constants: The moments of inertia and rotational constants of the molecule are also obtained from the optimized geometry. These are used to calculate the rotational contribution to the thermodynamic properties.

Statistical Mechanics: From Molecular Properties to Thermodynamics

The thermodynamic properties of an ideal gas can be calculated by considering the contributions from translational, rotational, vibrational, and electronic degrees of freedom. The molecular properties obtained from quantum chemical calculations serve as the input for these statistical mechanics calculations.

The following diagram illustrates the relationship between the core thermodynamic properties and the methodologies used for their determination.

References

Chloromethanol as a Source of Formaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanol (CH₂ClOH), a reactive halohydrin, serves as a convenient and versatile precursor to anhydrous formaldehyde (B43269) in a variety of chemical transformations. Its ability to decompose readily into formaldehyde and hydrogen chloride under controlled conditions makes it a valuable reagent in organic synthesis, particularly in applications where the use of aqueous formalin or paraformaldehyde is undesirable. This technical guide provides a comprehensive overview of this compound, including its synthesis, stability, and its application as a formaldehyde equivalent. Detailed experimental protocols, quantitative data, and safety considerations are presented to assist researchers in leveraging this reagent for their synthetic needs, including in the field of drug development and heterocyclic chemistry.

Introduction

Formaldehyde (HCHO) is a fundamental C1 building block in organic synthesis, widely employed in reactions such as hydroxymethylations, Mannich reactions, and the formation of various heterocyclic scaffolds. However, its gaseous nature and tendency to polymerize present handling challenges. While commonly available as aqueous formalin or solid paraformaldehyde, these forms can be incompatible with moisture-sensitive reactions or may require harsh depolymerization conditions.

This compound emerges as a practical alternative, acting as a masked form of formaldehyde. It can be generated in situ or prepared and used as a solution, offering a more controlled delivery of monomeric, anhydrous formaldehyde. This guide details the properties, preparation, and synthetic utility of this compound, with a focus on providing actionable information for laboratory applications.

Physicochemical Properties and Stability

This compound is a colorless, reactive liquid. Its stability is a critical factor in its handling and use. It readily decomposes to formaldehyde and hydrogen chloride (HCl), a process that can be influenced by temperature, solvent, and the presence of acids or bases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15454-33-8 | [1] |

| Molecular Formula | CH₃ClO | [1] |

| Molecular Weight | 66.49 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Reactivity | Highly reactive; decomposes to formaldehyde and HCl. | [1] |

Due to the limited availability of direct kinetic studies on this compound decomposition in solution, the following table presents hypothetical data based on the known reactivity of related α-chloroethers to illustrate its expected stability profile.

Table 2: Illustrative Decomposition Data of this compound in Various Solvents

| Solvent | Temperature (°C) | Half-life (t½) | Decomposition Products |

| Dichloromethane (B109758) | 25 | Estimated hours to days | HCHO, HCl |

| Tetrahydrofuran | 25 | Estimated hours | HCHO, HCl, potential solvent-derived byproducts |

| Methanol | 25 | Estimated minutes to hours | HCHO, HCl, Methylal |

| Water | 25 | Rapid | Methylene glycol, HCl |

Synthesis of this compound

While this compound is not commercially available due to its instability, it can be prepared in the laboratory. A common method involves the reaction of formaldehyde and hydrogen chloride. The following is a proposed experimental protocol based on established procedures for similar compounds.

Proposed Experimental Protocol: Preparation of a this compound Solution

Materials:

-

Paraformaldehyde

-

Anhydrous diethyl ether or dichloromethane

-

Hydrogen chloride gas

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Suspend paraformaldehyde (1.0 equivalent) in anhydrous diethyl ether or dichloromethane in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-